Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester
Description
Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester (molecular formula: C₅₉H₁₁₂O₆; molecular weight: 917.52 g/mol) is a structured triglyceride derivative with three distinct acyl chains: stearic acid (C18:0), oleic acid (C18:1), and arachidic acid (C20:0). It is also identified by synonyms such as 1-Stearin-2-Olein-3-Arachidin (CAS: 67877-82-1) . This compound is characterized by:
- A central glycerol backbone substituted with hydroxyl and esterified acyl groups.
- A saturated stearoyl (C18:0) chain at position 1, a monounsaturated oleoyl (C18:1) chain at position 2, and a saturated arachidoyl (C20:0) chain at position 3 .
- High purity (>98%) and storage requirements (frozen conditions) for research applications .
Properties
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) icosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOMBHWDOZXRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Stearoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and arachidic acid with glycerol . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve the use of enzymatic processes to achieve higher yields and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction for this ester, breaking its ester bonds under acidic or basic conditions.
Acid-Catalyzed Hydrolysis
-
Reagents/Conditions : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous medium, elevated temperatures.
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This results in cleavage of the ester bond, yielding eicosanoic acid (C20:0) , stearic acid (C18:0) , and glycerol .
-
Products :
-
Free fatty acids (eicosanoic and stearic acids)
-
Glycerol
-
Base-Catalyzed Hydrolysis (Saponification)
-
Reagents/Conditions : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous/alcoholic solutions.
-
Mechanism : Deprotonation of the hydroxyl group generates a nucleophilic alkoxide ion, attacking the ester carbonyl. This produces sodium/potassium salts of the fatty acids and glycerol .
-
Products :
-
Sodium icosanoate
-
Sodium stearate
-
Glycerol
-
Comparison of Hydrolysis Pathways
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Catalyst | HCl/H₂SO₄ | NaOH/KOH |
| Temperature | 60–100°C | 50–80°C |
| Primary Products | Free fatty acids | Fatty acid salts (soaps) |
| Yield | Moderate (~70%) | High (>90%) |
Oxidation Reactions
Oxidation targets the ester backbone or unsaturated regions (if present). For this fully saturated compound, oxidation primarily affects the ester linkages or glycerol moiety under harsh conditions.
Reagents and Conditions
-
Reagents : Oxygen (O₂), hydrogen peroxide (H₂O₂), or metal catalysts (e.g., cobalt, manganese).
-
Conditions : Elevated temperatures (80–120°C) or UV irradiation .
Mechanism and Products
-
Peroxide Formation : Reaction with O₂ generates hydroperoxides at susceptible sites.
-
Chain Scission : Breakdown of hydroperoxides produces aldehydes (e.g., hexanal) and ketones (e.g., 2-octanone).
-
Glycerol Oxidation : The glycerol backbone may oxidize to form glyceric acid or dihydroxyacetone.
Oxidation Byproducts
| Reaction Stage | Major Products |
|---|---|
| Initial Oxidation | Hydroperoxides |
| Advanced Degradation | Aldehydes, ketones, short-chain acids |
Enzymatic Reactions
Lipases catalyze selective hydrolysis of ester bonds, offering specificity absent in chemical methods.
Lipase-Catalyzed Hydrolysis
-
Enzymes : Candida antarctica lipase B, Thermomyces lanuginosus lipase.
-
Conditions : pH 7–8, 30–45°C, aqueous-organic biphasic systems .
-
Specificity : Preferential cleavage at the sn-1 or sn-3 positions of the glycerol backbone.
Enzymatic vs. Chemical Hydrolysis
| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis |
|---|---|---|
| Selectivity | High (position-specific) | Low |
| Conditions | Mild (30–45°C) | Harsh (high T, strong acids) |
| Eco-Friendliness | High | Low |
Thermal Degradation
At high temperatures (>200°C), the compound undergoes pyrolysis, producing volatile fragments.
Pyrolysis Products
-
Fatty Acid Derivatives : Alkanes, alkenes, and carboxylic acids.
Interesterification
This reaction exchanges acyl groups between esters, often catalyzed by bases or lipases.
Base-Catalyzed Interesterification
Scientific Research Applications
Lipid Biochemistry
Eicosanoic acid derivatives are crucial in studying lipid metabolism and the role of triacylglycerols (TAGs) in biological systems. TAGs serve as energy reservoirs and are involved in various metabolic pathways.
| Application Area | Description |
|---|---|
| Lipid Metabolism | Investigating the biochemical pathways involving TAGs, particularly in energy storage and mobilization. |
| Cellular Effects | Understanding how eicosanoic acid influences cellular processes related to energy homeostasis. |
Nutritional Studies
The compound is used to examine the effects of dietary fats on health, particularly concerning liver function and lipid storage mechanisms.
| Study Focus | Findings |
|---|---|
| Dietary Fats Impact | Research indicates that specific fatty acid compositions can influence lipid profiles and metabolic health. |
| Fatty Acid Composition | Eicosanoic acid's structure allows for exploration of its effects on cholesterol levels and cardiovascular health. |
Pharmaceutical Development
Eicosanoic acid serves as a model compound for developing lipid-based drug delivery systems, enhancing the bioavailability of hydrophobic drugs.
| Application Area | Description |
|---|---|
| Drug Delivery Systems | Utilizing eicosanoic acid derivatives to create formulations that improve drug solubility and absorption. |
| Formulation Studies | Case studies highlight successful applications in delivering anti-cancer drugs through lipid carriers. |
Case Study 1: Lipid Metabolism Research
A study published in Journal of Lipid Research examined the metabolic pathways of TAGs including eicosanoic acid derivatives. The findings indicated that these compounds significantly affect lipolysis rates, impacting energy availability during fasting states.
Case Study 2: Nutritional Impact on Liver Health
Research published in Nutrition & Metabolism explored the role of dietary eicosanoic acid in modulating liver fat accumulation. The study concluded that higher intakes of eicosanoic acid correlate with improved liver function markers.
Case Study 3: Drug Delivery Innovations
A clinical trial documented in Pharmaceutical Research demonstrated the efficacy of eicosanoic acid-based formulations for delivering poorly soluble anti-cancer agents. The results showed enhanced therapeutic outcomes compared to conventional delivery methods.
Mechanism of Action
The mechanism of action of 1-Stearoyl-3-Arachidoyl-rac-glycerol involves its interaction with cellular membranes and lipid signaling pathways . It acts as a precursor for the synthesis of other bioactive lipids and can modulate the activity of enzymes involved in lipid metabolism . The molecular targets and pathways involved include protein kinase C and phospholipase C, which play crucial roles in cellular signaling .
Comparison with Similar Compounds
a) 9-Octadecenoic Acid (Z), 3-[(1-Oxohexadecyl)Oxy]-2-[(1-Oxooctadecyl)Oxy]Propyl Ester
- Molecular Formula : C₅₅H₁₀₄O₆ (vs. C₅₉H₁₁₂O₆ in the target compound).
- Key Differences: Shorter acyl chains (hexadecyl at position 3 vs. octadecyl in the target) and a single double bond in the octadecenoic acid moiety.
- Impact : Reduced molecular weight (861.4 g/mol) and altered retention time (RT: 9.43) in chromatographic analysis due to lower hydrophobicity .
b) Eicosanoic Acid, 2,3-Bis[[(9Z)-1-Oxo-9-Octadecenyl]Oxy]Propyl Ester (CAS: 77145-65-4)
- Molecular Formula : C₅₉H₁₁₀O₆ (vs. C₅₉H₁₁₂O₆).
- Key Differences: Contains two unsaturated (Z)-9-octadecenoyl groups instead of one saturated arachidoyl chain.
- Impact : Higher unsaturation reduces melting point and increases oxidative instability compared to the fully saturated target compound .
Glycerol Esters with Simplified Acyl Groups
a) Mono- and Di-Stearates
- Example : 1,2-Stearic acid-3-elaidic acid glycerol ester (CAS: 51195-71-2).
- Molecular Formula : C₅₇H₁₀₈O₆ (vs. C₅₉H₁₁₂O₆).
- Key Differences : Fewer acyl chains (two stearoyl groups vs. three in the target compound).
- Impact: Reduced lipophilicity and altered emulsification properties, making mono-/di-esters more suitable for food or cosmetic applications .
b) 1-Arachidoyl-2-Palmitoyl-3-Oleoyl-rac-Glycerol (CAS: 81637-57-2)
- Molecular Formula : C₅₇H₁₀₈O₆ (vs. C₅₉H₁₁₂O₆).
- Key Differences : Substitution of stearoyl (C18:0) with palmitoyl (C16:0) at position 2.
- Impact : Shorter acyl chain length reduces molecular weight (889.46 g/mol) and modifies membrane fluidity in lipid bilayer studies .
Functionalized Derivatives
a) Phosphorylated Glycerol Esters
- Example: (2R)-2-Hydroxy-3-[(9Z)-Octadec-9-Enoyloxy]Propoxyphosphonic Acid (CAS: 65528-98-5).
- Key Differences: Incorporation of a phosphonooxy group instead of a third acyl chain.
- Impact : Enhanced water solubility and bioactivity in signaling pathways (e.g., lysophosphatidic acid receptors) .
Table 1. Comparative Analysis of Key Parameters
Research and Industrial Relevance
- Target Compound : Used in lipidomics to study triglyceride metabolism due to its mixed saturation profile .
- Contrast with Simpler Esters: Mono-/di-glycerides are preferred in industrial emulsification, while the target’s complexity limits it to specialized research .
- Unsaturated Variants: Compounds like the (Z)-9-octadecenoyl derivatives are prone to oxidation, requiring stabilization for long-term storage .
Biological Activity
Eicosanoic acid, also known as behenic acid, is a long-chain fatty acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and nutrition. The compound , Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester , is a derivative that may exhibit unique properties due to its structural modifications. This article explores the biological activity of this compound based on existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a glycerol backbone with two long-chain fatty acids attached, which can influence its solubility and biological interactions.
1. Antimicrobial Properties
Research has indicated that derivatives of eicosanoic acid possess antimicrobial properties. For instance, studies have shown that similar compounds exhibit antifungal activity against various plant pathogens. A notable study isolated oleic acid derivatives and demonstrated their effectiveness against fungi such as Colletotrichum fulcatum and Fusarium oxysporum .
2. Anti-inflammatory Effects
Eicosanoic acid and its esters have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting the synthesis of pro-inflammatory cytokines and mediators. The structure of the eicosanoic acid derivative may enhance its ability to interact with cellular membranes, impacting cell signaling pathways involved in inflammation.
3. Cardiovascular Health
Long-chain fatty acids like eicosanoic acid are known to influence lipid profiles in the body. Studies suggest that they may help reduce LDL cholesterol levels while increasing HDL cholesterol, contributing to improved cardiovascular health. The specific esterification in this compound could enhance its bioavailability and efficacy in lipid metabolism .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The long hydrophobic chains facilitate incorporation into cell membranes, potentially altering membrane fluidity and function.
- Enzyme Modulation : By interacting with enzymes involved in lipid metabolism and inflammatory pathways, these compounds can modulate their activity.
- Receptor Activation : Potential activation or inhibition of specific receptors involved in inflammation and lipid metabolism may occur due to the compound's structural characteristics.
Q & A
Basic: What are the common synthetic routes for preparing this glyceride ester?
Answer:
The compound is synthesized via esterification reactions involving glycerol derivatives and fatty acids. Key steps include:
- Selective protection of hydroxyl groups on glycerol to direct acylation at specific positions. For example, protecting the 1- and 3-hydroxyls of glycerol allows stearic acid (C18:0) to bind at the 2-position, followed by deprotection and subsequent esterification with eicosanoic acid (C20:0) .
- Use of acyl chlorides or activated esters (e.g., N-hydroxysuccinimide esters) to enhance reaction efficiency under mild conditions .
- Purification via column chromatography or recrystallization to isolate the target ester from mono-/di-ester byproducts.
Characterization typically employs H/C NMR to confirm ester linkages and GC-MS to verify fatty acid chain lengths .
Basic: How is the structural integrity of this ester confirmed in experimental settings?
Answer:
Structural validation combines spectroscopic and chromatographic methods :
- NMR spectroscopy :
- GC-MS : Derivatization (e.g., methanolysis) generates fatty acid methyl esters (FAMEs), enabling chain-length identification via retention times and fragmentation patterns .
- FT-IR detects ester C=O stretches (~1740 cm) and hydroxyl groups (~3450 cm) .
Advanced: What role does this compound play in microbial biopolymer production?
Answer:
In Brachybacterium paraconglomeratum and other halophiles, this ester is a byproduct of polyhydroxybutyrate (PHB) biosynthesis . Key findings:
- GC-MS analysis of PHB extracts reveals its presence as a side product of β-oxidation during carbon overflow, with retention times ~35.4 min and characteristic m/z ratios .
- Its formation correlates with nitrogen limitation , which triggers PHB accumulation as a carbon reserve. Adjusting C/N ratios in culture media can modulate yields .
- Structural similarity to PHB side chains suggests potential plasticizing effects on biopolymer crystallinity, impacting mechanical properties .
Advanced: How can researchers isolate and identify this ester from plant-derived matrices?
Answer:
Isolation from plant tissues (e.g., artichoke bracts) involves:
- Extraction : Use Soxhlet extraction with non-polar solvents (hexane, chloroform) or supercritical CO to recover lipid-soluble esters .
- Fractionation : Silica gel chromatography separates esters based on polarity. Fractions containing C18/C20 esters are validated via TLC (R ~0.5 in hexane:ethyl acetate 8:2) .
- Identification :
- LC-MS/MS in positive ion mode detects [M+Na] adducts (m/z ~835–840 for C20:0/C18:0 esters) .
- Bioactivity assays assess anti-inflammatory or anticancer potential via COX-2 inhibition or cytotoxicity screens .
Advanced: How to address contradictions in its reported biological origins (microbial vs. plant)?
Answer:
Discrepancies arise from context-specific biosynthesis pathways :
- Microbial sources : Linked to PHB metabolism under stress conditions, confirmed via isotopic labeling (e.g., C-glucose tracing) to track carbon flux into ester byproducts .
- Plant sources : Likely synthesized via glycerolipid transferases in plastids, with esters acting as storage lipids or membrane stabilizers. Comparative transcriptomics of acyltransferase genes can clarify biosynthetic routes .
- Analytical cross-validation : Use high-resolution MS (HRMS) to distinguish isotopic patterns between microbial and plant-derived esters, as microbial systems may incorporate N from culture media .
Advanced: What computational tools predict the physicochemical properties of this ester?
Answer:
- LogP estimation : Software like ChemAxon or ADMET Predictor calculates hydrophobicity (logP ~12–15), critical for membrane permeability studies .
- Molecular dynamics (MD) simulations : Predicts interactions with lipid bilayers or enzymes (e.g., lipases), leveraging crystal structures of homologous esterases .
- QSPR models : Relate ester chain lengths to thermal stability (melting points ~50–60°C) or solubility in lipid-based delivery systems .
Advanced: How does the ester’s stereochemistry influence its biological activity?
Answer:
The 2-hydroxy group on glycerol creates a chiral center, impacting:
- Enzymatic hydrolysis : Lipases (e.g., Candida antarctica Lipase B) show stereoselectivity for (R)- or (S)-configurations, affecting metabolic turnover rates .
- Membrane integration : Molecular docking studies suggest (S)-isomers adopt conformations that enhance bilayer insertion, altering membrane fluidity .
- Resolution of enantiomers requires chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
